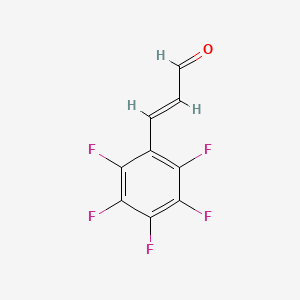

2-Propenal, 3-(pentafluorophenyl)-, (2E)-

Description

2-Propenal, 3-(pentafluorophenyl)-, (2E)- (IUPAC: (2E)-3-(pentafluorophenyl)prop-2-enal) is an α,β-unsaturated aldehyde featuring a pentafluorophenyl group attached to the propenal backbone. The E-configuration of the double bond and the electron-withdrawing pentafluorophenyl substituent significantly influence its chemical reactivity and physical properties. This compound is structurally related to cinnamaldehyde derivatives but distinguished by its perfluorinated aromatic ring, which enhances electrophilicity and thermal stability.

Propriétés

IUPAC Name |

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-3H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSASXPHJYWAVPG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC1=C(C(=C(C(=C1F)F)F)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C1=C(C(=C(C(=C1F)F)F)F)F)\C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(pentafluorophenyl)-, (2E)- typically involves the reaction of pentafluorobenzene with propenal under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pentafluorobenzene, followed by the addition of propenal to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Propenal, 3-(pentafluorophenyl)-, (2E)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenal, 3-(pentafluorophenyl)-, (2E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

2-Propenal, 3-(pentafluorophenyl)-, (2E)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mécanisme D'action

The mechanism by which 2-Propenal, 3-(pentafluorophenyl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical outcomes. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Electronic Differences

Key Compounds:

4-Fluorocinnamaldehyde (CAS 24654-55-5):

- Structure: (2E)-3-(4-fluorophenyl)prop-2-enal.

- Substituent: Single fluorine atom at the para position.

- Properties: Melting point 24°C, boiling point 102–104°C, density 1.18 g/cm³ .

(2E)-3-(2,6-Difluorophenyl)acrylaldehyde (CAS 117338-43-9): Structure: Difluoro substitution at ortho and meta positions. Molecular formula: C₉H₆F₂O. Increased electron-withdrawing effects compared to mono-fluorinated analogs .

Cinnamaldehyde (CAS 14371-10-9): Structure: (2E)-3-phenylprop-2-enal. Non-fluorinated analog with a phenyl group. Bioactivity: Demonstrated contact toxicity against Sitophilus zeamais (LC₅₀ = 12.3 µg/cm²) .

α-Bromo-cinnamaldehyde (CAS N/A):

- Bromine substituent enhances electrophilicity at the α-position.

- Bioactivity: Higher insecticidal activity (LC₅₀ = 8.7 µg/cm²) compared to cinnamaldehyde .

Table 1: Physical and Electronic Properties

| Compound | Substituent(s) | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Electronic Effect |

|---|---|---|---|---|---|

| 2-Propenal, 3-(pentafluorophenyl)-, (2E)- | Pentafluorophenyl | ~228 (estimated) | Not reported | ~1.3 (estimated) | Strong electron withdrawal |

| 4-Fluorocinnamaldehyde | 4-Fluoro | 150.15 | 102–104 | 1.18 | Moderate EW effect |

| (2E)-3-(2,6-Difluorophenyl) | 2,6-Difluoro | 168.14 | Not reported | Not reported | Enhanced EW effect |

| Cinnamaldehyde | Phenyl | 132.16 | 248 | 1.05 | Minimal EW effect |

Table 2: Bioactivity Comparison Against S. zeamais

| Compound | LC₅₀ (µg/cm²) | Repellency (%) |

|---|---|---|

| Cinnamaldehyde | 12.3 | 85 |

| α-Bromo-cinnamaldehyde | 8.7 | 92 |

| 4-Fluorocinnamaldehyde | Not reported | Not reported |

| Pentafluorophenyl propenal | Not reported | Not reported |

Activité Biologique

2-Propenal, 3-(pentafluorophenyl)-, (2E)-, also known as pentafluorophenyl acrylate, is a fluorinated organic compound with significant implications in various biological contexts. Its unique structure, characterized by a pentafluorophenyl group attached to an acrylate backbone, positions it as a compound of interest in medicinal chemistry and toxicology.

- Chemical Formula : C₉H₅F₅O

- CAS Number : 849796-05-0

- SMILES Notation : O=C/C=C/c1c(F)c(F)c(c(c1F)F)F

Cytotoxicity and Antimicrobial Effects

Research indicates that 2-propenal derivatives exhibit cytotoxic properties against various cancer cell lines. In particular, studies have shown that the compound can induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. For example, a study demonstrated that exposure to pentafluorophenyl acrylate led to significant cell death in MCF-7 breast cancer cells due to oxidative stress mechanisms .

Additionally, the antimicrobial activity of fluorinated compounds has been documented. The presence of fluorine atoms can enhance the lipophilicity and bioactivity of compounds, making them effective against a range of pathogens. Preliminary data suggest that 2-propenal, 3-(pentafluorophenyl)- may possess antibacterial properties that warrant further investigation .

Enzyme Inhibition

Fluorinated compounds often interact with biological enzymes, potentially leading to inhibition effects. For instance, studies on similar compounds have shown that they can inhibit key enzymes involved in metabolic pathways. The inhibition of enzymes such as cytochrome P450 has been observed with other fluorinated derivatives, suggesting a potential for 2-propenal, 3-(pentafluorophenyl)- to exhibit similar interactions .

Toxicological Profile

The toxicological effects of 2-propenal derivatives are critical for understanding their safety and efficacy. Acute exposure studies indicate that these compounds can lead to respiratory irritation and cytotoxic effects on lung epithelial cells. Long-term exposure may result in more severe outcomes such as carcinogenicity and reproductive toxicity .

Case Studies

- Case Study on Respiratory Effects : A study involving inhalation exposure to fluorinated acrylates demonstrated significant pulmonary irritation and inflammation in animal models. The findings highlighted the need for careful handling and assessment of these compounds in occupational settings .

- Carcinogenic Potential : Epidemiological studies have suggested associations between exposure to similar fluorinated compounds and increased risks of certain cancers. While direct evidence for 2-propenal, 3-(pentafluorophenyl)- is limited, its structural analogs indicate a potential risk that requires further exploration .

Research Findings

Recent research has focused on the synthesis and application of pentafluorophenyl-based compounds in drug delivery systems. These compounds have been shown to enhance the solubility and bioavailability of therapeutic agents due to their unique physicochemical properties. For example, studies have demonstrated that incorporating pentafluorophenyl groups into polymeric nanoparticles can improve cellular uptake and therapeutic efficacy against cancer cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (2E)-3-(pentafluorophenyl)-2-propenal in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 (US) / ABEK-P2 (EU) cartridges for higher concentrations to mitigate vapor inhalation risks .

- Skin Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene) and full-body protective suits to prevent dermal exposure.

- Environmental Controls : Avoid drainage system contamination; use secondary containment for spills. Stability under recommended storage conditions (e.g., inert atmosphere, -20°C) minimizes decomposition risks .

Q. Which spectroscopic techniques are optimal for characterizing (2E)-3-(pentafluorophenyl)-2-propenal’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine substituent positions and electronic environments. NMR confirms the (2E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-alkenals) .

- IR Spectroscopy : Detect carbonyl stretching (~1680–1720 cm) and conjugated C=C bonds (~1620 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHFO) and fragments (e.g., loss of CHO group).

Q. How can researchers synthesize (2E)-3-(pentafluorophenyl)-2-propenal with high stereoselectivity?

- Methodological Answer :

- Wittig Reaction : React pentafluorobenzaldehyde with (ethoxycarbonylmethylene)triphenylphosphorane to form the α,β-unsaturated ester, followed by hydrolysis to the aldehyde .

- Cross-Coupling : Palladium-catalyzed Heck coupling between pentafluorophenyl halides and acrolein derivatives. Optimize solvent (DMF) and base (EtN) for E-selectivity .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the pentafluorophenyl group on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the α,β-unsaturated carbonyl. Compare with non-fluorinated analogs (e.g., cinnamaldehyde) to quantify electron-withdrawing effects .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions at the aldehyde carbon, guiding nucleophilic attack predictions .

Q. What experimental designs are suitable for analyzing contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct parallel bioassays (e.g., contact toxicity against Sitophilus zeamais) using standardized protocols:

- Apply 0.6 mL acetone-diluted compound on filter paper (27°C, 65% RH, darkness).

- Replicate 5x per concentration; calculate LC/LC via probit analysis .

- Control for Fluorine Lability : Monitor decomposition (HPLC) under assay conditions; correlate bioactivity with intact compound concentration .

Q. How can researchers investigate the electrophilic reactivity of the α,β-unsaturated aldehyde moiety in catalytic applications?

- Methodological Answer :

- Michael Addition Studies : React with nucleophiles (e.g., thiols, amines) under varying pH. Track kinetics via NMR or UV-Vis.

- Catalytic Asymmetric Reactions : Use chiral organocatalysts (e.g., proline derivatives) to assess enantioselectivity in cycloadditions .

Notes on Contradictions and Limitations

- Stability vs. Reactivity : While notes stability under recommended storage, fluorinated aldehydes may decompose under UV light or humidity. Validate storage conditions via periodic purity checks .

- Biological Activity Variability : Differences in reported LC values may arise from impurities or assay conditions. Always pair bioassays with analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.